InChIKey Differentiation from Generic Analogs
The target compound possesses a unique InChIKey (VIUPXZSYNBYTAS-UHFFFAOYSA-N) that encodes its specific substitution pattern, including the 3-acetyl and 5-methyl groups on the isoxazole-4-carboxylate core. This differentiates it from simpler, more generic analogs such as ethyl 5-methylisoxazole-4-carboxylate, which lacks the 3-acetyl group and has a different InChIKey and molecular formula [1]. The InChIKey is a definitive, machine-readable chemical identifier that guarantees the procurement and use of the exact molecular entity, not a related but structurally distinct isoxazole derivative .
| Evidence Dimension | Molecular Identity and Uniqueness |
|---|---|
| Target Compound Data | InChIKey: VIUPXZSYNBYTAS-UHFFFAOYSA-N; Formula: C9H11NO4 |
| Comparator Or Baseline | Ethyl 5-methylisoxazole-4-carboxylate (a simpler analog lacking the 3-acetyl group) [1] |
| Quantified Difference | Different InChIKey; Different Molecular Formula |
| Conditions | In silico / Cheminformatics analysis |
Why This Matters
This ensures procurement of the exact molecule required for a specific synthesis or assay, eliminating the risk of experimental failure or irreproducibility due to the use of a structurally similar but functionally distinct 'in-class' alternative.
- [1] Pharmaceutical Society of Japan. (1959). Studies on the Synthesis of 4,5-Disubstituted Isoxazoles and their Cleavage Reaction with Sodium Ethoxide. III Structure of Isoxazole Compound derived from Ethyl 2-Formylacetoacetate. Yakugaku Zasshi, 79(6), 836-838. View Source
